3-Methylbutanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWCTMFZCLAVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066077 | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-95-1 | |

| Record name | 3-Methylbutanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16536-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanethioamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbutanethioamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutanethioamide, an aliphatic primary thioamide, represents a foundational structure within a class of compounds of significant interest to medicinal and synthetic chemists. As sulfur-containing isosteres of amides, thioamides exhibit unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and distinct reactivity profiles. These characteristics make them valuable moieties in drug design and as versatile intermediates for the synthesis of complex heterocyclic systems.[1]

The substitution of the carbonyl oxygen in an amide with a sulfur atom can profoundly impact a molecule's biological activity. This modification can enhance binding affinity to protein targets, improve metabolic stability by resisting enzymatic hydrolysis, and alter pharmacokinetic properties.[2][1] Thioamides have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects, making them a compelling scaffold for drug discovery programs.[3]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a validated synthetic protocol for 3-Methylbutanethioamide. It is intended to serve as a practical resource for researchers, enabling the reliable synthesis and characterization of this and structurally related compounds.

Molecular Structure and Properties

The fundamental attributes of 3-Methylbutanethioamide are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NS | [4] |

| Molecular Weight | 117.21 g/mol | [4] |

| IUPAC Name | 3-methylbutanethioamide | |

| CAS Number | 16536-95-1 | [4] |

| Canonical SMILES | CC(C)CC(=S)N | |

| InChI | InChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |

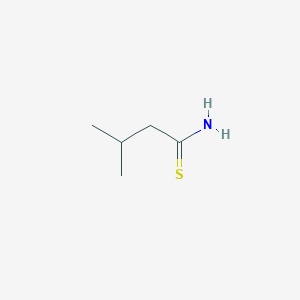

Structural Representation

The molecular structure of 3-Methylbutanethioamide is characterized by an isobutyl group attached to a primary thioamide functional group (-C(=S)NH₂).

Caption: 2D structure of 3-Methylbutanethioamide.

Synthesis of 3-Methylbutanethioamide

The most direct and reliable method for the synthesis of primary thioamides is the thionation of the corresponding primary amide. Lawesson's reagent is a preferred thionating agent for this transformation due to its mild reaction conditions, high yields, and operational simplicity compared to other reagents like phosphorus pentasulfide.[5][6]

The proposed synthesis involves the conversion of the readily available starting material, 3-methylbutanamide (also known as isovaleramide), to 3-Methylbutanethioamide using Lawesson's reagent.

Synthetic Workflow

Caption: Synthesis of 3-Methylbutanethioamide via thionation.

Experimental Protocol: Thionation of 3-Methylbutanamide

This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[5][7]

Materials:

-

3-Methylbutanamide (Isovaleramide)

-

Lawesson's Reagent (LR)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbutanamide (1.0 eq) in anhydrous THF (or toluene) to a concentration of approximately 0.2 M.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 - 0.6 eq) in one portion at room temperature. Note: The stoichiometry is based on the dimeric structure of LR.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash is crucial for removing acidic phosphorus-containing byproducts from the Lawesson's reagent, which simplifies purification.[7] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to afford pure 3-Methylbutanethioamide.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Methylbutanethioamide is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

~ δ 7.5-9.5 ppm (2H, broad singlet): Protons of the -NH₂ group. Thioamide N-H protons are typically deshielded and often appear as two separate broad signals due to hindered rotation around the C-N bond.

-

~ δ 2.5-2.8 ppm (2H, doublet): The -CH₂- protons adjacent to the thioamide group.

-

~ δ 2.0-2.3 ppm (1H, multiplet): The -CH- proton of the isobutyl group.

-

~ δ 0.9-1.1 ppm (6H, doublet): The two equivalent -CH₃ groups of the isobutyl moiety.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals, one for each chemically distinct carbon atom.

-

~ δ 200-210 ppm: The C=S carbon of the thioamide. This is significantly downfield compared to a typical amide C=O carbon (170-185 ppm) due to the lower electronegativity and higher polarizability of sulfur.[8][9]

-

~ δ 50-55 ppm: The -CH₂- carbon.

-

~ δ 25-30 ppm: The -CH- carbon.

-

~ δ 22-25 ppm: The equivalent -CH₃ carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a reliable method to confirm the conversion of the amide to the thioamide by observing the disappearance of the C=O stretch and the appearance of characteristic thioamide bands.

-

N-H Stretching: Two bands in the region of 3300-3100 cm⁻¹ , characteristic of a primary amine/amide group.

-

C=S Stretching (Thioamide I band): A strong absorption in the range of 1200-1400 cm⁻¹ . The C=S stretch is often coupled with other vibrations and can be less intense and broader than a C=O stretch.

-

Disappearance of C=O Stretch: The absence of the strong C=O stretching band from the starting 3-methylbutanamide, which would typically appear around 1650 cm⁻¹ , is a key indicator of a successful reaction.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A peak at m/z = 117 , corresponding to the molecular weight of C₅H₁₁NS.

-

Key Fragmentation: Common fragmentation pathways for aliphatic compounds include the loss of alkyl fragments. A significant fragment would be expected from the cleavage of the C-C bond alpha to the thioamide group, leading to the loss of an isobutyl radical (mass 57), or the loss of a propyl radical (mass 43) via McLafferty-type rearrangement if sterically feasible.[10][11]

Safety and Handling

As a specific Safety Data Sheet (SDS) for 3-Methylbutanethioamide is not widely available, handling precautions should be based on those for analogous aliphatic thioamides and sulfur-containing organic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: Thioamides should be treated as potentially harmful. Many sulfur-containing compounds have unpleasant odors and can be irritants. Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled with care in a fume hood.[12][13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. [Link]

-

Biologically active thioamide scaffolds. ResearchGate. [Link]

-

Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Butanamide, 3-methyl-. NIST WebBook. [Link]

-

SAFETY DATA SHEET. Carl ROTH. [Link]

-

Biosynthesis and Chemical Applications of Thioamides. ACS Publications. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Chapter 14.3 - MS1 - Introduction of Mass Spectrometry. YouTube. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. [Link]

-

NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ResearchGate. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA Chemistry and Biochemistry. [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information. [Link]

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

-

Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SMILES Tutorial | Research | US EPA [archive.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

3-Methylbutanethioamide chemical formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methylbutanethioamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and drug development. This document details its chemical identity, including its formula and IUPAC nomenclature. A significant focus is placed on the synthetic routes to this and similar thioamides, with a detailed exploration of the thionation of amides using Lawesson's reagent, including a step-by-step experimental protocol and a mechanistic discussion. The guide further delves into the unique physicochemical and spectroscopic properties imparted by the thioamide functional group, contrasting them with their amide analogues. While specific experimental data for 3-Methylbutanethioamide is not extensively available in public literature, this guide provides predicted spectroscopic and physical properties based on established chemical principles and data from analogous structures. Finally, the broader significance of the thioamide moiety in drug design is explored, highlighting its role as a bioisostere and its impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Chemical Identity and Structure

-

Chemical Name: 3-Methylbutanethioamide

-

IUPAC Name: 3-Methylbutane-1-thiamide

-

Chemical Formula: C₅H₁₁NS

-

Molecular Weight: 117.21 g/mol [1]

-

CAS Number: 16536-95-1[1]

-

Structure:

Synthesis of 3-Methylbutanethioamide: Thionation of Amides

The most common and effective method for the synthesis of thioamides from their corresponding amides is through a thionation reaction. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents can accomplish this transformation, with Lawesson's reagent being one of the most widely used due to its mild reaction conditions and high yields.

The Precursor: 3-Methylbutanamide

The starting material for the synthesis of 3-Methylbutanethioamide is 3-methylbutanamide (also known as isovaleramide).

-

Chemical Formula: C₅H₁₁NO

-

Molecular Weight: 101.15 g/mol

-

CAS Number: 541-46-8

Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a commercially available, air-stable solid that serves as an efficient sulfur transfer agent.

The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This is followed by a cycloreversion to yield the thioamide and a stable phosphorus-oxygen containing by-product.

Amide [label="3-Methylbutanamide\n(R-C(O)NH2)", fillcolor="#F1F3F4"]; LR [label="Lawesson's Reagent", fillcolor="#F1F3F4"]; Intermediate [label="Thiaoxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thioamide [label="3-Methylbutanethioamide\n(R-C(S)NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Phosphorus-Oxygen\nBy-product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Amide -> Intermediate [label="+ Lawesson's Reagent\n[2+2] Cycloaddition"]; LR -> Intermediate [style=invis]; Intermediate -> Thioamide [label="Cycloreversion"]; Intermediate -> Byproduct [label="Cycloreversion"]; }

Caption: Mechanism of amide thionation using Lawesson's reagent.This protocol is a generalized procedure based on established methods for the thionation of amides. Optimization may be required for specific applications.

Materials:

-

3-Methylbutanamide

-

Lawesson's Reagent (0.5 equivalents)

-

Anhydrous Toluene or Dioxane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-methylbutanamide (1.0 equivalent) in anhydrous toluene (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Methylbutanethioamide.

Safety Precautions:

-

Lawesson's reagent and its by-products can have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Thioamides themselves can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Physicochemical and Spectroscopic Properties

Physical Properties (Predicted)

| Property | Predicted Value/Description | Rationale |

| Melting Point | Likely a low-melting solid or an oil at room temperature. | Aliphatic primary thioamides are often solids with relatively low melting points. |

| Boiling Point | Higher than the corresponding amide due to increased molecular weight and stronger intermolecular hydrogen bonding (N-H---S). | The sulfur atom increases the molecular weight, and the thioamide N-H is a better hydrogen bond donor. |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydrocarbon chain reduces water solubility, while the polar thioamide group allows for solubility in polar organic solvents. |

| Appearance | Likely a colorless to pale yellow solid or oil. | Thioamides can have a yellowish tint due to the C=S chromophore. |

Spectroscopic Data (Predicted)

The thioamide functional group imparts unique spectroscopic signatures that differentiate it from its amide counterpart.

-

-NH₂ protons: These protons are expected to appear as a broad singlet in the downfield region (typically δ 7.5-9.5 ppm), significantly deshielded due to the anisotropic effect of the C=S bond.

-

-CH₂- protons (adjacent to C=S): A triplet is expected, shifted downfield compared to the corresponding amide due to the electron-withdrawing nature of the thiocarbonyl group (around δ 2.5-3.0 ppm).

-

-CH- proton: A multiplet further upfield.

-

-CH₃ protons: Two doublets are expected for the diastereotopic methyl groups of the isobutyl moiety, appearing in the upfield region (around δ 0.9-1.2 ppm).

-

C=S carbon: The most characteristic signal, appearing significantly downfield in the range of δ 190-210 ppm. This is a key diagnostic peak for the presence of a thioamide.

-

Aliphatic carbons: The chemical shifts will be similar to the corresponding amide, with the carbon adjacent to the C=S group being the most deshielded among the aliphatic carbons.

-

N-H stretching: Two bands are expected for the primary thioamide in the region of 3300-3100 cm⁻¹.

-

C=S stretching (Thioamide I band): This band is typically found in the region of 1200-1000 cm⁻¹ and is often coupled with other vibrations, making it less distinct than the C=O stretch of amides.

-

C-N stretching and N-H bending (Thioamide II and III bands): These vibrations contribute to absorptions in the fingerprint region.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 117.

-

Fragmentation Pattern: Common fragmentation pathways would include α-cleavage adjacent to the thiocarbonyl group and McLafferty rearrangement if sterically feasible. Key fragments might include the loss of the isobutyl group or cleavage of the C-C bond adjacent to the C=S group.

The Thioamide Group in Drug Design and Development

The replacement of an amide with a thioamide is a common bioisosteric strategy in medicinal chemistry. This substitution can significantly alter the biological and physicochemical properties of a molecule.

Bioisosterism and Physicochemical Properties

-

Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker hydrogen bond acceptors compared to amides. This can lead to altered binding interactions with biological targets.

-

Lipophilicity: The larger and more polarizable sulfur atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Electronic Properties: The C=S bond is longer and weaker than a C=O bond, and the thiocarbonyl carbon is more electron-rich. This can influence the reactivity and metabolic stability of the compound.

-

Conformational Rigidity: The rotational barrier around the C-N bond in a thioamide is higher than in an amide, leading to increased conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation.

Thioamide [label="{Thioamide Moiety| - Increased Lipophilicity\n- Enhanced H-Bond Donation\n- Altered Electronic Profile\n- Increased Rotational Barrier}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="{Impact on Drug Properties| - Modified Target Binding\n- Improved Membrane Permeability\n- Altered Metabolic Stability\n- Constrained Conformation}", fillcolor="#F1F3F4"];

Thioamide -> Properties [label="Leads to"]; }

Caption: Impact of the thioamide functional group on drug properties.Applications in Drug Development

Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial and Antiviral Agents: The thioamide functional group is present in several antitubercular and antiviral drugs.

-

Anticancer Agents: Some thioamide derivatives have shown promise as anticancer agents by targeting various cellular pathways.

-

Enzyme Inhibitors: The unique electronic and steric properties of thioamides can be exploited to design potent and selective enzyme inhibitors.

Conclusion

3-Methylbutanethioamide serves as a representative example of a simple aliphatic thioamide, a class of compounds with growing importance in the field of drug discovery. Understanding its synthesis, predicted properties, and the general characteristics of the thioamide functional group provides a valuable foundation for researchers and scientists. The strategic incorporation of a thioamide moiety can be a powerful tool to modulate the properties of a lead compound, potentially leading to the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further experimental investigation into the specific properties and biological activities of 3-Methylbutanethioamide is warranted to fully explore its potential.

References

-

NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to Unlocking the Research Potential of 3-Methylbutanethioamide

For distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Simple Molecule

In the vast landscape of chemical compounds, true innovation often arises from revisiting and reimagining the utility of seemingly simple structures. 3-Methylbutanethioamide (CAS No: 16536-95-1), an aliphatic thioamide, falls squarely into this category.[1] While its basic chemical identity is known—a molecular formula of C₅H₁₁NS and a molecular weight of 117.21 g/mol —its application in advanced research remains a frontier waiting to be explored.[1] This guide serves as a technical roadmap, grounded in established scientific principles, to illuminate high-potential research avenues for this versatile molecule. We will move beyond mere description to provide actionable experimental frameworks, empowering researchers to pioneer new discoveries.

Section 1: Foundational Chemistry & Synthesis

A prerequisite for any rigorous investigation is the unambiguous synthesis and characterization of the target compound. 3-Methylbutanethioamide is most reliably synthesized by the thionation of its amide analog, 3-methylbutanamide.

Synthesis via Lawesson's Reagent: A Reliable Protocol

The conversion of an amide's carbonyl group to a thiocarbonyl is efficiently achieved using Lawesson's reagent.[2] This reagent offers high yields and operates under relatively mild conditions, making it a preferred method.[2]

Step-by-Step Synthesis Protocol:

-

Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Lawesson's reagent (0.5 molar equivalents relative to the amide) in anhydrous Tetrahydrofuran (THF). A key practical consideration is that Lawesson's reagent requires a significant volume of THF to fully dissolve.[3][4]

-

Amide Addition: In a separate flask, dissolve 3-methylbutanamide (1.0 eq) in anhydrous THF and add this solution to the stirred Lawesson's reagent solution at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours at room temperature.[3]

-

Workup: Upon completion, evaporate the solvent under reduced pressure. It is critical to perform a thorough aqueous workup by washing the residue with copious amounts of water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3] This step removes phosphorus byproducts that can otherwise complicate purification.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product should be purified by silica gel column chromatography to yield pure 3-Methylbutanethioamide.

Physicochemical & Spectroscopic Fingerprinting

Thorough characterization is non-negotiable for establishing the identity and purity of the synthesized compound.

| Analytical Technique | Purpose | Expected Key Signatures for 3-Methylbutanethioamide |

| ¹H NMR | Proton Environment Mapping | Characteristic signals for the isobutyl group protons and two broad singlets for the thioamide (-NH₂) protons. |

| ¹³C NMR | Carbon Framework Confirmation | A highly deshielded signal for the thiocarbonyl (C=S) carbon, typically appearing above 200 ppm. |

| FT-IR Spectroscopy | Functional Group Identification | Absence of the starting amide C=O stretch (around 1650 cm⁻¹). Presence of N-H stretching bands (3100-3400 cm⁻¹) and a strong C=S stretching vibration. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Verification | The measured mass-to-charge ratio should match the calculated exact mass for C₅H₁₁NS. |

Section 2: Research Area 1: Thioamides as H₂S Donors in Cardiovascular Medicine

Scientific Rationale: Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter, playing a vital role in cardiovascular homeostasis, primarily as a vasodilator.[5] Thioamides have emerged as a promising class of thiol-activated, slow-release H₂S donors.[6][7] This controlled release offers a significant therapeutic advantage over inorganic sulfide salts. The isobutyl group of 3-Methylbutanethioamide may confer increased lipophilicity, potentially enhancing its ability to cross cell membranes and prolong its biological action.

Central Hypothesis

3-Methylbutanethioamide functions as a cysteine-activated H₂S donor, leading to measurable vasorelaxation in isolated arterial tissue and a reduction in blood pressure in vivo.

Experimental Validation Workflow

This workflow provides a logical progression from chemical validation to functional biological assessment.

Caption: Workflow for H₂S donor validation and functional assessment.

Protocol Highlight: Methylene Blue Assay for H₂S Quantification

This established colorimetric method provides a reliable means to measure H₂S concentration.[8]

-

H₂S Trapping: Incubate 3-Methylbutanethioamide in a buffered solution (pH 7.4) with a physiological thiol activator like L-cysteine.[5][9] The released H₂S is trapped in a separate solution of zinc acetate to form a zinc sulfide (ZnS) precipitate.[10]

-

Color Development: Add a solution of N,N-dimethyl-p-phenylenediamine and a solution of ferric chloride (FeCl₃) to the ZnS suspension.[8] This reaction, in an acidic environment, forms the stable blue dye, methylene blue.

-

Quantification: After a set incubation period, terminate the reaction and measure the absorbance of the solution at 665 nm.[10][11] The concentration of H₂S is determined by comparing the absorbance to a standard curve generated with known concentrations of a sulfide salt (e.g., NaHS).

Section 3: Research Area 2: Coordination Chemistry and Antimicrobial Applications

Scientific Rationale: The thioamide functional group is a superb ligand for various transition metals.[12][13] The resulting metal complexes can exhibit novel catalytic activities or possess potent biological properties, including antimicrobial effects.[12][14] Research has shown that metal complexes of thioamide-containing ligands can display enhanced antibacterial activity compared to the free ligand.[14]

Central Hypothesis

3-Methylbutanethioamide can coordinate with transition metals like copper(II) and zinc(II) to form stable complexes that exhibit significant antibacterial activity against clinically relevant pathogens.

Experimental Validation Workflow

Caption: Synthesis and antimicrobial screening of metal complexes.

Protocol Highlight: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized metal complex in appropriate growth media. Also include dilutions of the free ligand (3-Methylbutanethioamide) and the metal salt as controls.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 4: Research Area 3: Peptide Modification for Enhanced Proteolytic Stability

Scientific Rationale: The substitution of an amide bond with its thioamide isostere is a powerful strategy in medicinal chemistry to enhance the metabolic stability of peptides.[13][15] Peptides are highly susceptible to degradation by proteases, which limits their therapeutic utility.[16][17] Thioamide linkages are generally resistant to cleavage by common proteases, which can dramatically increase the half-life of a peptide drug.[13][15]

Central Hypothesis

Replacing a specific amide bond in a model peptide with a 3-methylbutanethioamide linkage will significantly increase the peptide's resistance to enzymatic degradation by trypsin.

Experimental Validation Workflow

-

Peptide Synthesis: Synthesize two versions of a model peptide known to be a trypsin substrate: (i) the native peptide and (ii) a thio-analog where one amino acid linkage is replaced by the thioamide. This is achieved using solid-phase peptide synthesis (SPPS).

-

Purification & Characterization: Purify both peptides using reverse-phase HPLC and confirm their identity by mass spectrometry.

-

Proteolysis Assay:

-

Incubate a known concentration of each peptide in separate tubes with a solution of trypsin at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).

-

-

Analysis: Analyze each quenched aliquot by HPLC. Quantify the area of the peak corresponding to the intact peptide.

-

Data Interpretation: Plot the percentage of intact peptide remaining over time for both the native and thio-peptide. A significantly slower rate of degradation for the thio-peptide confirms enhanced proteolytic stability.

Conclusion

3-Methylbutanethioamide is far more than a catalog chemical; it is a launchpad for innovation. The research areas outlined in this guide—spanning H₂S-mediated vasodilation, novel antimicrobial agents, and metabolically stabilized peptides—are grounded in the unique and advantageous properties of the thioamide functional group. By employing the rigorous, self-validating protocols provided, researchers are well-equipped to translate the chemical potential of 3-Methylbutanethioamide into tangible scientific advancements.

References

-

Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (PMC). [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (PMC). [Link]

-

Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. National Institutes of Health (PMC). [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. RSC Publishing. [Link]

-

Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. ResearchGate. [Link]

-

Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method). Elabscience. [Link]

-

Modified methylene blue method for measurement of hydrogen sulfide level in plasma. PubMed. [Link]

-

Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Publications. [Link]

-

Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]

-

Full article: Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]

-

Standard Methods: 4500-S2- D: Sulfide by Methylene Blue. Standard Methods. [Link]

-

Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. National Institutes of Health (PMC). [Link]

Sources

- 1. CAS 16536-95-1 | 3-Methylbutanethioamide - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. NEMI Method Summary - 4500-S2- D [nemi.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 12. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methylbutanethioamide in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methylbutanethioamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in different solvent systems. This document will delve into the theoretical principles governing its solubility, present illustrative solubility data, provide a detailed experimental protocol for solubility determination, and discuss the critical factors influencing the dissolution of this thioamide.

Introduction to 3-Methylbutanethioamide and its Solubility

3-Methylbutanethioamide, a sulfur analog of an amide, possesses a unique chemical structure that dictates its interaction with various solvents. The presence of both a polar thioamide group (-CSNH2) and a nonpolar isobutyl group gives the molecule an amphipathic character. Understanding its solubility is paramount in various applications, from synthetic organic chemistry, where it might be a reactant or product, to medicinal chemistry, where thioamides are a recurring motif in pharmacologically active compounds.[1][2][3] The principle of "like dissolves like" is the cornerstone for predicting solubility trends.[4] Polar solvents are expected to interact favorably with the polar thioamide group through dipole-dipole interactions and hydrogen bonding, while nonpolar solvents will better accommodate the nonpolar alkyl chain.

Illustrative Solubility Profile of 3-Methylbutanethioamide

Table 1: Illustrative Solubility of 3-Methylbutanethioamide in Selected Solvents at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 80.1 | ~ 5 | ~ 0.043 |

| Methanol | 32.7 | ~ 150 | ~ 1.28 |

| Ethanol | 24.5 | ~ 120 | ~ 1.02 |

| Acetone | 20.7 | ~ 200 | ~ 1.71 |

| Dichloromethane | 8.9 | ~ 180 | ~ 1.54 |

| Toluene | 2.4 | ~ 20 | ~ 0.17 |

| Hexane | 1.9 | < 1 | < 0.009 |

Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual experimental values may vary.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6][7] This equilibrium method ensures that the solvent is saturated with the solute, providing a reliable measure of its intrinsic solubility.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is a robust and widely accepted technique that minimizes kinetic artifacts, ensuring that the measured solubility represents a true thermodynamic equilibrium.[6] The selection of a diverse panel of solvents with varying polarities is crucial for building a comprehensive solubility profile, which is essential for applications such as crystallization, formulation, and chromatography.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Methylbutanethioamide into several vials. The excess is critical to ensure that saturation is reached.[6]

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25°C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined empirically by taking measurements at different time points until the concentration plateaus.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Methylbutanethioamide of known concentrations in the same solvent.

-

Analyze both the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[8][9]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 3-Methylbutanethioamide in the saturated supernatant.

-

Experimental Workflow Diagram```dot

Caption: Logical relationship between the properties of 3-Methylbutanethioamide and solvents in determining solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of 3-Methylbutanethioamide. By understanding the underlying principles of solubility and employing robust experimental methodologies like the shake-flask method, researchers can effectively predict and determine the solubility of this compound in a variety of solvents. This knowledge is critical for the successful design and implementation of chemical processes and for the development of new therapeutics.

References

- Institute of Science, Nagpur.

- ResearchGate.

- BioAssay Systems. Shake Flask Method Summary.

- ACS Publications.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]

- Enamine. Shake-Flask Solubility Assay.

-

ResearchGate. Synthesis of thioesters and thioamides under solvothermal condition using thiourea as thionating agent. [Link]

- Organic Chemistry Portal.

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Synthesis of 3-Methylbutanethioamide from 3-Methylbutanamide

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 3-methylbutanethioamide from 3-methylbutanamide. Thioamides are vital structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1] This application note details a robust protocol centered on the use of Lawesson's Reagent, a mild and highly efficient thionating agent.[2] We delve into the underlying reaction mechanism, provide two detailed, step-by-step experimental protocols suitable for different laboratory setups, outline critical safety procedures, and present a guide for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-validated methodology for the synthesis of thioamides.

Introduction and Mechanistic Overview

The conversion of an amide's carbonyl oxygen to sulfur is a fundamental transformation in organic synthesis. The resulting thioamide functional group exhibits unique electronic and steric properties compared to its amide counterpart, making it a valuable isostere in drug design and a reactive handle for further chemical modifications.[1]

Among various thionating agents, Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and broad substrate scope.[2][3] Compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀), LR often requires lower temperatures and affords cleaner reactions with higher yields.[2]

The Mechanism of Thionation with Lawesson's Reagent:

The efficacy of Lawesson's Reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer.[4][5] The reaction proceeds through the following key steps:

-

[2+2] Cycloaddition: The electrophilic phosphorus of the reactive ylide monomer attacks the nucleophilic carbonyl oxygen of the 3-methylbutanamide. Simultaneously, the nucleophilic sulfur of the ylide attacks the electrophilic carbonyl carbon. This concerted or stepwise process forms a four-membered ring intermediate known as a thiaoxaphosphetane.[4][5]

-

Cycloreversion: This intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition.

-

Product Formation: The driving force for this fragmentation is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which releases the desired 3-methylbutanethioamide.[4][5] This entire process is mechanistically analogous to the Wittig reaction.[3][5]

Experimental Protocols

Two primary protocols are presented to provide flexibility based on available equipment and desired reaction kinetics. Protocol 1 utilizes room temperature conditions, which is often sufficient for primary amides, while Protocol 2 employs heating under reflux for potentially faster or more challenging reactions.

Materials and Equipment

| Chemicals & Reagents | Grade | CAS Number | Supplier |

| 3-Methylbutanamide | ≥98% | 541-46-8 | Sigma-Aldrich |

| Lawesson's Reagent (LR) | ≥97% | 19172-47-5 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | 109-99-9 | Sigma-Aldrich |

| Anhydrous Toluene | ≥99.8% | 108-88-3 | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific |

| Hexanes | ACS Grade | 110-54-3 | Fisher Scientific |

| Deionized Water | N/A | 7732-18-5 | N/A |

| Brine (Saturated NaCl solution) | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | 7487-88-9 | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | Sorbent Technologies |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Condenser

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Glass funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Standard laboratory glassware

Protocol 1: Thionation at Room Temperature in THF

This protocol is advantageous for its mild conditions and is often sufficient for unhindered primary amides.[4][6]

Step-by-Step Procedure:

-

Setup: Under a nitrogen atmosphere, add Lawesson's Reagent (0.55 molar equivalents relative to the amide) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add a sufficient volume of anhydrous THF to fully dissolve the Lawesson's Reagent. Note: LR has limited solubility, and a significant amount of solvent may be required. Complete dissolution is key for a homogenous reaction.[6]

-

Amide Addition: In a separate flask, dissolve 3-methylbutanamide (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirring Lawesson's Reagent solution at room temperature.[6]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate) until the starting amide spot is no longer visible. The reaction can be complete in as little as 30 minutes to a few hours.[6]

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. It is crucial to wash thoroughly with water to remove the phosphorus byproducts.[6]

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methylbutanethioamide as a solid or oil.

-

Purification: Purify the crude product via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[6]

Protocol 2: Thionation at Reflux in Toluene

This protocol is suitable if the room temperature reaction is sluggish or for more sterically hindered amides.

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 3-methylbutanamide (1.0 molar equivalent) and Lawesson's Reagent (0.55 molar equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C).[7]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting amide is consumed.

-

Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.[4]

-

Work-up and Purification: Follow steps 6-10 from Protocol 1 to work up, isolate, and purify the product.

Workflow and Data Summary

Experimental Workflow Diagram

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. rsc.org [rsc.org]

Application Note & Protocol: Laboratory-Scale Synthesis of 3-Methylbutanethioamide

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-Methylbutanethioamide, a valuable thioamide building block in organic synthesis and drug discovery. The synthesis is achieved through the thionation of the corresponding amide, 3-methylbutanamide, utilizing Lawesson's reagent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles. Their unique chemical properties, including increased acidity of the N-H protons and altered hydrogen bonding capabilities compared to their amide counterparts, make them valuable moieties in medicinal chemistry and material science.[1] 3-Methylbutanethioamide, in particular, with its isobutyl group, can be a precursor to compounds with specific steric and electronic properties.

The conversion of an amide to a thioamide is a fundamental transformation in organic chemistry. Among the various thionating agents available, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has emerged as a superior choice for its mild reaction conditions and high yields in converting carbonyl compounds, especially amides, to their thiocarbonyl analogs.[2][3] The mechanism of thionation with Lawesson's reagent is believed to proceed through a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a thiaoxaphosphetane intermediate.[4] This intermediate then undergoes a cycloreversion, akin to the Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[4]

This protocol details a reliable and reproducible method for the synthesis of 3-Methylbutanethioamide from 3-methylbutanamide using Lawesson's reagent in a laboratory setting.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |

| 3-Methylbutanamide | ≥98% | e.g., Sigma-Aldrich, TCI | 541-46-8 | Starting material.[5][6][7] |

| Lawesson's Reagent | ≥97% | e.g., Sigma-Aldrich, TCI | 19172-47-5 | Thionating agent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich, Acros Organics | 109-99-9 | Reaction solvent. |

| Ethyl acetate | ACS Grade | e.g., Fisher Scientific | 141-78-6 | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For aqueous work-up. | ||

| Brine (Saturated NaCl solution) | Prepared in-house | For aqueous work-up. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | 7757-82-6 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 | For column chromatography. |

| Deuterated Chloroform (CDCl₃) | with 0.03% (v/v) TMS | e.g., Cambridge Isotope Laboratories | 865-49-6 | For NMR analysis. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fume hood

Experimental Protocol

Safety Precautions

-

Lawesson's Reagent is a water-reactive, toxic solid that releases flammable and toxic gases upon contact with water or moisture. [8] It should be handled in a well-ventilated fume hood under an inert atmosphere.[9][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

-

The reaction and work-up procedures generate foul-smelling sulfur byproducts. All steps should be performed in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][11]

Reaction Setup and Procedure

-

Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).

-

Charging the Reaction Vessel: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-methylbutanamide (2.00 g, 19.8 mmol, 1.0 equiv).

-

Dissolving the Starting Material: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the 3-methylbutanamide is fully dissolved.

-

Addition of Lawesson's Reagent: In a separate, dry container, weigh out Lawesson's reagent (4.40 g, 10.9 mmol, 0.55 equiv). Add the Lawesson's reagent to the stirred solution of 3-methylbutanamide in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle or oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture using a glass capillary. Spot the aliquot on a silica gel TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared. The reaction is typically complete within 2-4 hours.

Work-up and Purification

-

Cooling and Quenching: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the mixture vigorously for 15 minutes to quench any remaining Lawesson's reagent and its byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[12] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure 3-Methylbutanethioamide.

Characterization

The identity and purity of the synthesized 3-Methylbutanethioamide should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the protons of the isobutyl group and the thioamide N-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most downfield signal will correspond to the thiocarbonyl carbon (C=S), typically appearing in the range of 200-210 ppm.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-Methylbutanethioamide.

Expected Results and Discussion

The thionation of 3-methylbutanamide with Lawesson's reagent is expected to proceed cleanly to yield 3-Methylbutanethioamide. The use of 0.55 equivalents of Lawesson's reagent is a slight excess to ensure complete conversion of the starting amide. The reaction is conducted at reflux in THF, which is a common solvent for this transformation as it effectively dissolves both the starting amide and Lawesson's reagent.[12]

The aqueous work-up with sodium bicarbonate is crucial for neutralizing acidic byproducts and hydrolyzing any unreacted Lawesson's reagent. Purification by column chromatography is necessary to remove the phosphorus-containing byproducts and obtain the thioamide in high purity. The final product is expected to be a solid at room temperature.

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Tome, A. C., & N'Zue, C. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 853. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qawasmeh, R. A. (2015). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. Molecules, 20(6), 10286–10303. [Link]

-

Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

MDPI. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2023(4), M1789. [Link]

-

Al-Zaydi, K. M., & Hafez, T. S. (2017). A novel method for heterocyclic amide–thioamide transformations. Journal of Saudi Chemical Society, 21(1), S1-S10. [Link]

-

ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

-

RSC Publishing. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. [Link]

-

Sdfine. (n.d.). LAWESSON'S REAGENT. Retrieved from [Link]

-

Loba Chemie. (2019). LAWESSON'S REAGENT For synthesis MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

-

ACS Publications. (1997). Gas-Phase NMR Studies of N,N-Dimethylthioamides. Influence of the Thiocarbonyl Substituent on the Internal Rotation Activation Energies. The Journal of Physical Chemistry A, 101(28), 5124–5129. [Link]

-

ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

-

ASM Journals. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(12), 7468–7473. [Link]

-

PubChem. (n.d.). 3-Methylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-methylbutanamide. Retrieved from [Link]

-

Stenutz. (n.d.). 3-methylbutanamide. Retrieved from [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylbutanamide | CymitQuimica [cymitquimica.com]

- 6. 3-Methylbutanamide | C5H11NO | CID 10930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-methylbutanamide [stenutz.eu]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: Investigating 3-Methylbutanethioamide as a Putative Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis and evaluation of 3-Methylbutanethioamide as a potential quorum sensing (QS) inhibitor. This document is intended for researchers in microbiology, drug discovery, and medicinal chemistry. While direct evidence for 3-Methylbutanethioamide's efficacy as a QS inhibitor is not yet established in publicly available literature, its thioamide scaffold suggests a plausible mechanism for interfering with bacterial communication. The protocols outlined herein provide a robust framework for testing this hypothesis.

Introduction: The Strategic Imperative of Quorum Sensing Inhibition

Quorum sensing is a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors in response to population density.[1] This intricate signaling network relies on the production, release, and detection of small signaling molecules known as autoinducers.[2] When the concentration of these autoinducers reaches a critical threshold, it triggers a synchronized change in gene expression across the bacterial population, leading to the activation of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[3]

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Targeting QS offers a promising alternative to traditional bactericidal or bacteriostatic antibiotics.[2] By disrupting bacterial communication, QS inhibitors (QSIs) can attenuate pathogenicity without exerting direct selective pressure for resistance, making them an attractive area of research for novel anti-infective therapies.[2]

Pseudomonas aeruginosa, a notorious opportunistic pathogen, employs multiple QS systems, with the Las and Rhl systems being the most extensively studied.[4][5] These systems are hierarchically organized, with the Las system generally considered to be at the top of the regulatory cascade.[4] The Las system is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor, a transcriptional regulator that binds to 3-oxo-C12-HSL to activate the expression of target genes, including those for virulence factors like elastase.[6] The Rhl system, regulated by LasR, consists of the RhlI synthase and the RhlR receptor, which respond to N-butanoyl-L-homoserine lactone (C4-HSL) to control the production of other virulence factors, such as pyocyanin and rhamnolipids.[7]

The Thioamide Scaffold: A Promising Motif for Quorum Sensing Inhibition

Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a versatile class of compounds in medicinal chemistry.[8] The structural similarity of certain thioamides to the N-acyl-homoserine lactone (AHL) autoinducers of Gram-negative bacteria suggests they may act as competitive inhibitors of the cognate receptor proteins, such as LasR and RhlR.[9] This guide focuses on 3-Methylbutanethioamide, a simple thioamide, as a candidate for QS inhibition.

Synthesis of 3-Methylbutanethioamide

The synthesis of 3-Methylbutanethioamide can be readily achieved from its corresponding amide, 3-methylbutanamide, through thionation using Lawesson's reagent.[10][11] Lawesson's reagent is a widely used and efficient thionating agent for converting carbonyls to thiocarbonyls.[11]

Protocol 1: Synthesis of 3-Methylbutanethioamide using Lawesson's Reagent

Materials:

-

3-methylbutanamide

-

Lawesson's Reagent (LR)

-

Anhydrous toluene

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbutanamide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.6 equivalents) to the solution.[12]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.[12]

-

Workup - Quenching Excess Lawesson's Reagent: Cool the reaction mixture to room temperature. Add excess ethanol (approximately 2 mL per mmol of amide) and heat the mixture at reflux for 2 hours to quench any remaining Lawesson's reagent.[12]

-

Extraction: Remove the solvents under reduced pressure using a rotary evaporator.[12] Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 3-Methylbutanethioamide.

-

Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Quorum Sensing Inhibitory Activity

A multi-pronged approach is recommended to thoroughly evaluate the potential QS inhibitory effects of 3-Methylbutanethioamide. This involves screening for general QS inhibition, followed by specific assays targeting key virulence factors and biofilm formation in a relevant pathogenic bacterium like Pseudomonas aeruginosa.

Screening for General Quorum Sensing Inhibition

The Chromobacterium violaceum bioassay is a widely used and straightforward method for screening compounds for their ability to interfere with AHL-mediated QS. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system.[13][14] Inhibition of violacein production in the presence of an exogenous AHL signal indicates potential QS inhibitory activity.[15]

Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum

Materials:

-

Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but produces violacein in response to exogenous AHLs)

-

Luria-Bertani (LB) broth and agar

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

3-Methylbutanethioamide stock solution (in DMSO)

-

DMSO (as a solvent control)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Culture: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add LB broth, C6-HSL (to a final concentration that induces strong violacein production), and varying concentrations of 3-Methylbutanethioamide. Include a positive control (bacteria + C6-HSL + DMSO) and a negative control (bacteria + DMSO).

-

Inoculation: Inoculate the wells with the overnight culture of C. violaceum CV026, diluted to a starting OD₆₀₀ of approximately 0.02.

-

Incubation: Incubate the plate at 30°C for 24 hours with shaking.

-

Quantification of Violacein: After incubation, centrifuge the plate to pellet the cells. Discard the supernatant and add DMSO to each well to solubilize the violacein.[13] Measure the absorbance at 585 nm using a plate reader.[16]

-

Data Analysis: Calculate the percentage of violacein inhibition for each concentration of 3-Methylbutanethioamide compared to the positive control. Also, measure the OD₆₀₀ of parallel cultures to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Assessing the Impact on Pseudomonas aeruginosa Virulence

If 3-Methylbutanethioamide shows activity in the screening assay, the next step is to evaluate its effect on the production of key virulence factors in P. aeruginosa that are under QS control.

Protocol 3: Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, with its production being regulated by the rhl QS system.[17]

Materials:

-

Pseudomonas aeruginosa PAO1 or another suitable strain

-

LB broth

-

3-Methylbutanethioamide stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow P. aeruginosa in LB broth in the presence of various concentrations of 3-Methylbutanethioamide for 18-24 hours at 37°C with shaking.

-

Pyocyanin Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and extract the pyocyanin by adding chloroform.[17] The pyocyanin will move to the chloroform layer, turning it blue.

-

Acidification and Quantification: Separate the chloroform layer and add 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer and turn pink. Measure the absorbance of the pink solution at 520 nm.[18]

-

Normalization and Analysis: Normalize the pyocyanin production to bacterial growth (OD₆₀₀ of the culture). Calculate the percentage of pyocyanin inhibition.

Protocol 4: Elastase Activity Assay

Elastase is a protease that contributes to tissue damage during infections and is primarily regulated by the las QS system.[19] Its activity can be measured using a substrate like Elastin-Congo Red.[20][21]

Materials:

-

Pseudomonas aeruginosa PAO1

-

LB broth

-

3-Methylbutanethioamide stock solution (in DMSO)

-

Elastin-Congo Red

-

Tris buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare Culture Supernatants: Grow P. aeruginosa with and without 3-Methylbutanethioamide as described for the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.

-

Assay Reaction: In a microcentrifuge tube, mix the culture supernatant with Elastin-Congo Red suspended in Tris buffer.

-

Incubation: Incubate the reaction mixture at 37°C for several hours to overnight with shaking.

-